![molecular formula C19H37NO2 B14469278 7-[(1R,2S)-2-(Heptylamino)cyclopentyl]heptanoic acid CAS No. 70617-78-6](/img/structure/B14469278.png)
7-[(1R,2S)-2-(Heptylamino)cyclopentyl]heptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[(1R,2S)-2-(Heptylamino)cyclopentyl]heptanoic acid is an organic compound with the molecular formula C19H37NO2. This compound is characterized by its cyclopentyl ring substituted with a heptylamino group and a heptanoic acid chain. It is a relatively complex molecule with a total of 59 atoms, including 37 hydrogen atoms, 19 carbon atoms, 1 nitrogen atom, and 2 oxygen atoms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(1R,2S)-2-(Heptylamino)cyclopentyl]heptanoic acid typically involves multiple steps, starting from simpler organic molecules. The key steps in the synthesis include:
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Heptylamino Group: The heptylamino group can be introduced via nucleophilic substitution reactions, where a heptylamine reacts with a suitable leaving group on the cyclopentyl ring.
Attachment of the Heptanoic Acid Chain: The heptanoic acid chain can be attached through esterification or amidation reactions, followed by hydrolysis to yield the final carboxylic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
7-[(1R,2S)-2-(Heptylamino)cyclopentyl]heptanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
7-[(1R,2S)-2-(Heptylamino)cyclopentyl]heptanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 7-[(1R,2S)-2-(Heptylamino)cyclopentyl]heptanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The heptylamino group may facilitate binding to these targets, while the carboxylic acid group can participate in hydrogen bonding or ionic interactions. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentaneheptanoic acid derivatives: Compounds with similar cyclopentyl and heptanoic acid structures.
Heptylamino-substituted compounds: Molecules with heptylamino groups attached to different core structures.
Uniqueness
7-[(1R,2S)-2-(Heptylamino)cyclopentyl]heptanoic acid is unique due to its specific combination of a cyclopentyl ring, heptylamino group, and heptanoic acid chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
70617-78-6 |
|---|---|
Formule moléculaire |
C19H37NO2 |
Poids moléculaire |
311.5 g/mol |
Nom IUPAC |
7-[(1R,2S)-2-(heptylamino)cyclopentyl]heptanoic acid |
InChI |
InChI=1S/C19H37NO2/c1-2-3-4-7-10-16-20-18-14-11-13-17(18)12-8-5-6-9-15-19(21)22/h17-18,20H,2-16H2,1H3,(H,21,22)/t17-,18+/m1/s1 |
Clé InChI |
RZZNGDIYQSCFGK-MSOLQXFVSA-N |
SMILES isomérique |
CCCCCCCN[C@H]1CCC[C@H]1CCCCCCC(=O)O |
SMILES canonique |
CCCCCCCNC1CCCC1CCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


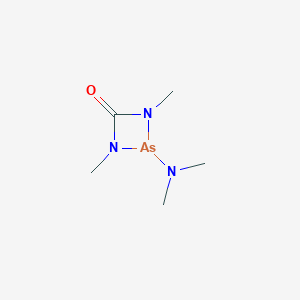


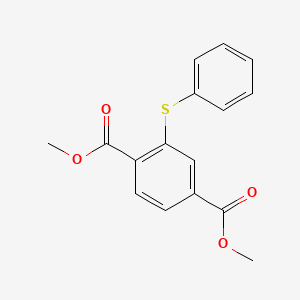

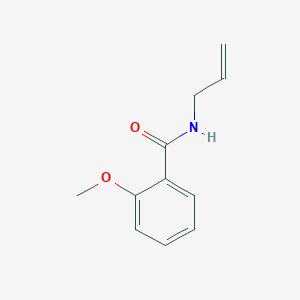


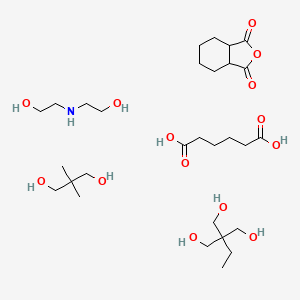
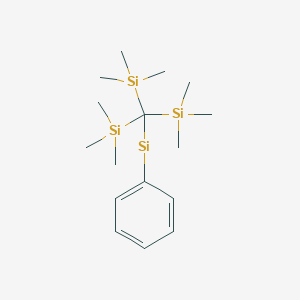

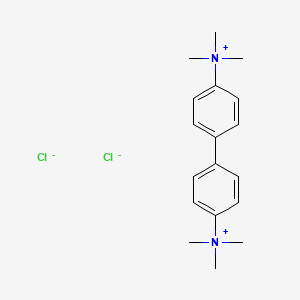
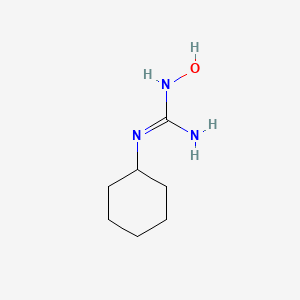
![1H-[1,2,3]Triazolo[4,5-d]pyrimidine-1,2(3H)-diamine](/img/structure/B14469270.png)
